Furan-3-methanol-d2

Descripción general

Descripción

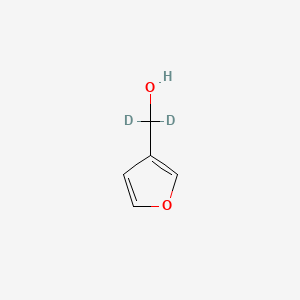

Furan-3-methanol-d2 is a deuterated derivative of furan-3-methanol, where two hydrogen atoms are replaced by deuterium atoms. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Furan-3-methanol-d2 can be synthesized through several methods. One common approach involves the deuteration of furan-3-methanol using deuterium gas or deuterated reagents. The process typically involves the following steps:

Deuteration of Furan-3-methanol: Furan-3-methanol is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon.

Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The use of continuous flow reactors can enhance the efficiency and yield of the deuteration process.

Análisis De Reacciones Químicas

Types of Reactions

Furan-3-methanol-d2 undergoes various chemical reactions, including:

Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Furan-3-carboxaldehyde-d2.

Reduction: this compound.

Substitution: Depending on the nucleophile, various substituted furan derivatives.

Aplicaciones Científicas De Investigación

Furan-3-methanol-d2 has several applications in scientific research:

Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of furan derivatives in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Mecanismo De Acción

The mechanism by which furan-3-methanol-d2 exerts its effects depends on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In biological systems, the compound can be metabolized similarly to its non-deuterated counterpart, allowing researchers to track its biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Furan-3-methanol: The non-deuterated version of furan-3-methanol-d2.

Furan-2-methanol: A structural isomer with the hydroxyl group at the second position.

Furan-3-carboxaldehyde: An oxidized derivative of furan-3-methanol.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The isotopic labeling provides distinct advantages in tracing and studying molecular interactions and transformations .

Actividad Biológica

Furan-3-methanol-d2, a deuterated derivative of furan-3-methanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its furan ring structure with a hydroxymethyl group at the 3-position. The deuteration at the hydroxymethyl position alters the compound's physicochemical properties, potentially influencing its biological activity.

Biological Activity Overview

The biological activity of furan derivatives has been widely studied, particularly their roles as enzyme inhibitors and antioxidant agents. This compound may exhibit similar properties, which are detailed below.

1. Enzyme Inhibition

Furan derivatives are known for their ability to inhibit various enzymes linked to metabolic disorders:

- α-Glucosidase Inhibition : Compounds structurally related to this compound have shown significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic patients .

- Protein Tyrosine Phosphatase 1B (PTP1B) : Furan derivatives also target PTP1B, which plays a crucial role in insulin signaling. Inhibitors of PTP1B are considered potential therapeutic agents for type 2 diabetes .

2. Antioxidant Activity

The antioxidant properties of furan compounds are attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity:

- DPPH Scavenging : this compound's ability to reduce DPPH radicals indicates its potential as an antioxidant agent, which may protect cells from oxidative stress .

Case Studies and Experimental Data

Several studies have investigated the biological activities of furan derivatives:

Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of furan derivatives to target enzymes. These studies suggest that structural modifications can enhance inhibitory potency against α-glucosidase and PTP1B .

Propiedades

IUPAC Name |

dideuterio(furan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIISDMSMJQQK-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=COC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661987 | |

| Record name | (Furan-3-yl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216686-59-7 | |

| Record name | (Furan-3-yl)(~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.